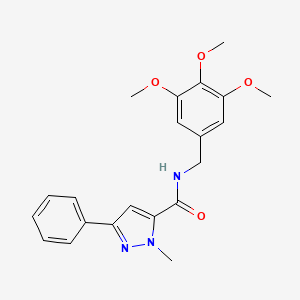

1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-methyl-5-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-24-17(12-16(23-24)15-8-6-5-7-9-15)21(25)22-13-14-10-18(26-2)20(28-4)19(11-14)27-3/h5-12H,13H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVYBUPOTZQYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Attachment of the trimethoxybenzyl group: This step involves the alkylation of the pyrazole ring with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine, such as methylamine, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in suitable solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Pyrazole-Carboxamide Family

The compound shares a pyrazole-carboxamide backbone with derivatives synthesized in and . Key differences lie in substituents on the pyrazole ring and the benzyl group:

*Calculated based on molecular formula.

†Inferred from structural similarity to PPTMB .

Key Observations:

- The 3,4,5-trimethoxybenzyl (TM Benzyl) group is a critical pharmacophore in multiple anticancer agents (e.g., PPTMB , 6p ), enhancing binding to hydrophobic pockets in targets like tubulin.

- Pyrazole carboxamides with electron-withdrawing groups (e.g., Cl in 3a ) show lower bioactivity compared to TM Benzyl-containing derivatives, suggesting the methoxy groups improve target affinity.

Physicochemical Properties

- Crystal Structure : Analogous TM Benzyl derivatives (e.g., 3,4,5-TMBB in ) adopt planar conformations, favoring π-π stacking in protein binding pockets .

Biological Activity

1-Methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 342.39 g/mol

- CAS Number : Not explicitly listed in the sources but can be derived from the chemical structure.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the pyrazole ring.

- Introduction of the phenyl group.

- N-substitution with 3,4,5-trimethoxybenzyl.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical cancer), and MCF7 (breast cancer).

- Mechanism : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 15 | Apoptosis induction |

| Analog Compound A | HeLa | 10 | Cell cycle arrest |

| Analog Compound B | MCF7 | 20 | Apoptosis induction |

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have demonstrated effectiveness against certain strains of bacteria and fungi:

- Bacterial Strains Tested : Staphylococcus aureus (MRSA), Escherichia coli.

- Fungal Strains Tested : Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

| Candida albicans | 16 |

Study 1: Anticancer Properties

In a study published in MDPI, derivatives of pyrazole were screened for their anticancer activities using an MTT assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, suggesting a potential for development into effective cancer treatments .

Study 2: Antimicrobial Efficacy

Another research highlighted the antimicrobial properties of similar compounds against resistant strains of bacteria. The study found that modifications in the chemical structure significantly influenced the antimicrobial efficacy, with certain derivatives outperforming traditional antibiotics .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole formation | Hydrazine hydrate, AcOH, reflux, 6h | 65-70 | |

| Amide coupling | EDCI, HOBt, DMF, RT, 12h | 75-80 |

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at δ 3.8–3.9 ppm, pyrazole protons at δ 6.2–7.5 ppm) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., C–C bond lengths ~1.48 Å, R factor <0.05) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 435.18).

Advanced: How to design experiments to evaluate its biological activity in enzyme inhibition assays?

Methodological Answer:

Target Selection : Prioritize kinases (e.g., CDK2) or inflammatory enzymes (COX-2) based on structural analogs .

In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity with ADP-Glo™ Kit).

- IC₅₀ Determination : Dose-response curves (1 nM–100 µM) in triplicate .

Controls : Include staurosporine (kinase inhibitor) or celecoxib (COX-2 inhibitor) as positive controls.

Advanced: How to address low solubility in pharmacological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug Strategy : Synthesize ester or phosphate derivatives to enhance aqueous solubility .

- Analytical Monitoring : Track stability via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Methodological Answer:

Substituent Variation :

- Modify methoxy groups on the benzyl moiety (e.g., replace with halogens or methyl ).

- Introduce electron-withdrawing groups (e.g., nitro, CF₃) to the pyrazole phenyl ring .

Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical H-bond donors/acceptors .

Advanced: How to resolve contradictions in reported enzyme inhibition data?

Methodological Answer:

Assay Validation :

- Confirm enzyme purity (SDS-PAGE) and activity (positive control replicates).

- Standardize buffer conditions (pH, ionic strength) .

Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) for binding kinetics .

Advanced: What computational methods predict its metabolic stability?

Methodological Answer:

- In Silico Tools : Use SwissADME or MetaCore to predict CYP450 metabolism.

- Docking Studies : Simulate interactions with CYP3A4 (PDB ID: 1TQN) to identify vulnerable sites .

Advanced: How to evaluate its stability under physiological conditions?

Methodological Answer:

Forced Degradation :

- Acidic (0.1M HCl, 37°C)/basic (0.1M NaOH, 37°C) hydrolysis for 24h.

- Oxidative stress (3% H₂O₂, 24h) .

Analysis : Monitor degradation products via LC-MS and quantify stability (% remaining) .

Advanced: How to analyze binding affinity with serum proteins?

Methodological Answer:

Q. Table 2: Example X-ray Crystallography Data

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| R factor | 0.040 |

| Bond length (Å) | 1.48 ± 0.003 |

| Reference |

Advanced: How to optimize multi-step synthesis for scalability?

Methodological Answer:

Process Chemistry : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether).

Catalysis : Screen Pd/C or Ni catalysts for hydrogenation steps to improve yields .

In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.